molecular formula C11H9BrO B8792520 (3-Bromonaphthalen-2-yl)methanol CAS No. 38399-19-8

(3-Bromonaphthalen-2-yl)methanol

Cat. No.: B8792520
CAS No.: 38399-19-8
M. Wt: 237.09 g/mol
InChI Key: SVKXZNONPPZYOT-UHFFFAOYSA-N
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Description

(3-Bromonaphthalen-2-yl)methanol is a brominated naphthalene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a bromine atom at the 3-position of the naphthalene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polycyclic aromatic hydrocarbons (PAHs) and functionalized arenes.

Synthesis: The compound is synthesized via Grignard reactions, such as the reaction of 2,3-dibromonaphthalene with 2-bromobenzaldehyde in the presence of isopropyl magnesium chloride, followed by acid workup to yield (3-bromonaphthalen-2-yl)(2-bromophenyl)methanol . Alternatively, it can be derived from bisthis compound through HI-mediated elimination in acetic acid .

Physical Properties: The compound typically crystallizes as a white solid. Derivatives like bis(3-bromonaphthalen-2-yl)methane, synthesized from this compound precursors, exhibit melting points of 156.2–157.3°C .

Applications: It is pivotal in synthesizing 1,5-bifunctional organomagnesium reagents for ester-to-arene transformations and in constructing pentacene derivatives .

Properties

CAS No.

38399-19-8

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(3-bromonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2

InChI Key

SVKXZNONPPZYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (6-Bromonaphthalen-2-yl)methanol

Structural Differences : The bromine atom is at the 6-position instead of the 3-position on the naphthalene ring.

Key Differences :

  • Reactivity : The 6-bromo isomer may exhibit reduced steric hindrance compared to the 3-bromo derivative, favoring nucleophilic substitutions.
  • Melting Point : The 6-bromo derivative (m.p. 48–50°C) has a significantly lower melting point than derivatives of the 3-bromo compound, likely due to differences in crystal packing.

Functional Group Variants: Boronic Acid and Ester Derivatives

(3-Bromonaphthalen-2-yl)boronic Acid

Structure : Replaces the hydroxymethyl group with a boronic acid (-B(OH)₂) moiety.

Comparison :

  • Reactivity: The boronic acid enables carbon-carbon bond formation, whereas the methanol group is more suited for oxidation or esterification.
  • Thermal Stability: Boronic acids generally require anhydrous conditions, unlike the methanol derivative, which is stable under ambient conditions.
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Structure : A boronic ester analog with a pinacol-protected boronate group.

Properties :

  • Synthesis Yield : 86% via NaBH₄ reduction of the corresponding aldehyde .
  • Melting Point: 48–50°C , lower than the 3-bromo naphthalene methanol derivatives.

Key Difference : The boronic ester’s stability under basic conditions makes it preferable for iterative cross-coupling reactions.

Heterocyclic Analogs: [4-(3-Bromothien-2-yl)phenyl]methanol

Structure : Replaces the naphthalene ring with a thiophene moiety.

Properties :

  • Electronic Effects : The thiophene ring introduces electron-rich character, altering reactivity in electrophilic substitutions compared to naphthalene derivatives.
  • Applications : Used in materials science for conductive polymers and optoelectronic devices .

Comparison :

  • Solubility : Enhanced solubility in polar solvents due to the thiophene ring’s electronic properties.
  • Biological Activity : Thiophene-containing analogs are more prevalent in drug discovery due to their bioavailability.

Carboxylic Acid Derivative: 1-(3-Bromonaphthalen-2-yl)cyclopropane-1-carboxylic Acid

Structure : Incorporates a cyclopropane ring and a carboxylic acid group.

Properties :

  • Molecular Weight : 291.14 g/mol .
  • Applications : Explored in medicinal chemistry for its conformational rigidity, which can enhance binding affinity to biological targets.

Key Differences :

  • Acidity: The carboxylic acid (pKa ~4.5) is significantly more acidic than the methanol group (pKa ~15).
  • Synthetic Utility: The cyclopropane ring enables strain-release reactions, a feature absent in the methanol derivative.

Acetamide Derivatives: VU0455653 and VU0455655

Structures :

  • VU0455653 : 2-((1-Methylnaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide.
  • VU0455655 : 2-((3-Bromonaphthalen-2-yl)oxy)-N-(pyridin-3-yl)acetamide .

Properties :

  • LCMS Data :
    • VU0455653 : m/z = 293.0 [M+H]⁺, RT = 0.609 min.
    • VU0455655 : m/z = 357.0 [M+H]⁺, RT = 0.635 min .

Comparison :

  • Retention Time : The longer RT for VU0455655 reflects stronger hydrophobic interactions in reverse-phase chromatography.

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